

Cross-Species Comparison of WY-50295

Activity: A Guide for Researchers

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Compound of Interest

Compound Name: WY-50295

Cat. No.: B15612453

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-lipoxygenase inhibitor, **WY-50295**, across various species. The information is compiled from preclinical studies to support further research and development.

In Vitro Activity of WY-50295

WY-50295 is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma. However, the inhibitory activity of **WY-50295** demonstrates significant variability across different species.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) of **WY-50295** varies considerably among different species and cell types. In vitro studies have shown that **WY-50295** is most potent in rat peritoneal exudate cells and least potent in rat blood leukocytes.

Species	Cell Type	IC50 (µM)
Rat	Peritoneal Exudate Cells	0.055
Mouse	Macrophages	0.16
Guinea Pig	Fragmented Lung (Peptidoleukotriene release)	0.63
Human	Peripheral Neutrophils	1.2
Rat	Blood Leukocytes	8.1

Data compiled from published studies.

A notable finding is the significantly reduced activity of **WY-50295** in human whole blood. This has been attributed to the high-affinity binding of **WY-50295** to human serum albumin, which sequesters the compound and reduces its availability to inhibit 5-LO in leukocytes. In contrast, the binding to rat albumin is less pronounced, allowing for greater activity in rat whole blood assays.

In Vivo Efficacy of WY-50295

In vivo studies in rats and guinea pigs have demonstrated the oral efficacy and long duration of action of **WY-50295** in models of allergic bronchoconstriction.

Comparative Efficacy (ED50)

The effective dose for 50% of the maximal response (ED50) provides insight into the in vivo potency of **WY-50295**.

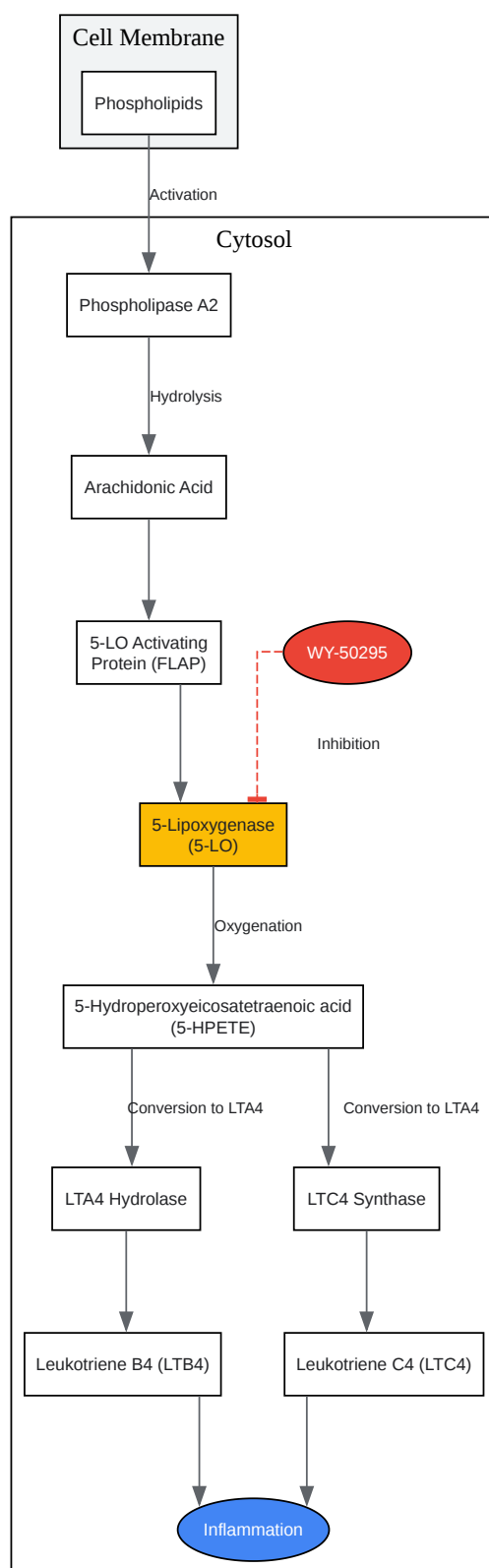
Species	Model	Route of Administration	Pretreatment Time	ED50 (mg/kg)
Rat	Ex vivo Leukotriene B4 Production in Blood	Oral	4 hours	19.6
Guinea Pig	Ovalbumin- Induced Bronchoconstricti on	Intravenous	5 minutes	2.5
Guinea Pig	Ovalbumin- Induced Bronchoconstricti on	Oral	4 hours	7.3

Data compiled from published studies.

These findings suggest that **WY-50295** is a potent inhibitor of leukotriene-dependent bronchoconstriction in guinea pigs, with significant oral bioavailability.

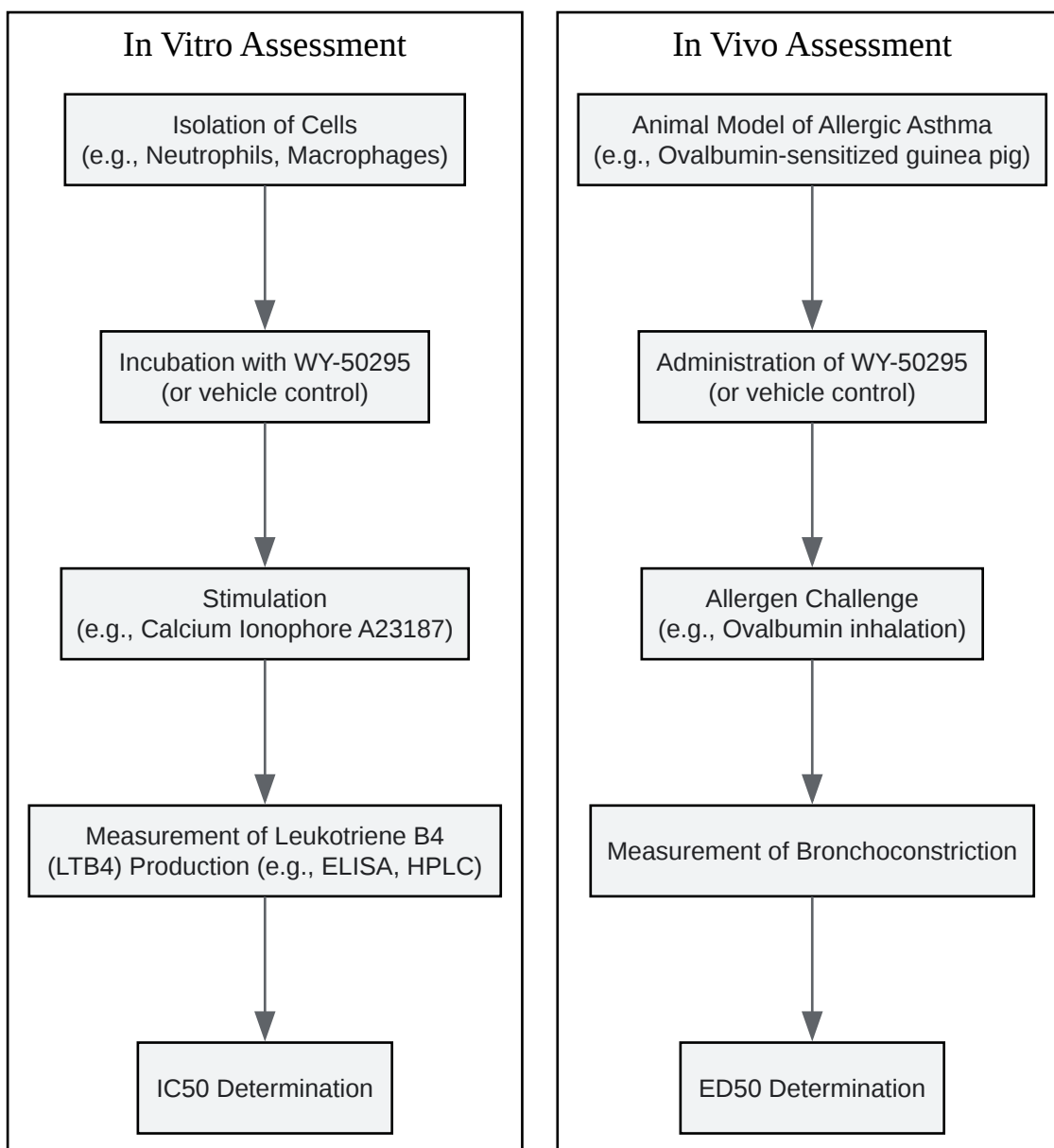
Signaling Pathway and Experimental Workflow

To understand the mechanism of action of **WY-50295** and the experimental approaches used for its evaluation, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for assessing 5-LO inhibitors.



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Caption: 5-Lipoxygenase Signaling Pathway and Inhibition by **WY-50295**.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com